4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Overview
Description
“4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole” is a chemical compound with the molecular formula C15H14FN9O . It has an average mass of 355.330 Da and a monoisotopic mass of 355.130524 Da .
Synthesis Analysis
The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole and similar compounds has been reported in several studies . These compounds were synthesized successfully and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole has been analyzed using various techniques . The structure was confirmed by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been studied . The IR absorption spectra of related compounds showed the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole have been analyzed . It has a density of 1.6±0.1 g/cm3, a boiling point of 716.2±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 92.9±0.5 cm3, and a polar surface area of 112 Å2 .Scientific Research Applications
Synthesis and Pharmacokinetics : A study by Livni et al. (1992) focused on synthesizing a fluorine-18 labeled version of fluconazole, providing insights into the pharmacokinetics of fluconazole in animals using positron emission tomography (PET) (Livni et al., 1992).
Antifungal Activity and Design : Emami et al. (2013) synthesized novel 3-(1,2,4-triazol-1-yl)flavanones based on the azole antifungal pharmacophore, showing significant antifungal activity against Candida and Saccharomyces strains (Emami et al., 2013).
Inhibition of Cytochrome P450 14α-Demethylase : Yu et al. (2013) reported on the synthesis of fluconazole analogues designed for interaction with cytochrome P450 14α-demethylase, showing increased antifungal activities (Yu et al., 2013).
Pharmacological Properties : Corrêa and Salgado (2011) reviewed the pharmacological and physicochemical properties of fluconazole, including its absorption, distribution, and adverse reactions (Corrêa & Salgado, 2011).
Discovery and Development : Richardson et al. (1990) discussed the development of fluconazole as a broad-spectrum antifungal agent, emphasizing its antifungal efficacy and safety profile (Richardson et al., 1990).
Drug Monitoring in Burn Patients : Santos et al. (2010) investigated fluconazole plasma concentration measurement in burn patients, highlighting its prophylactic use in immune-compromised patient subsets (Santos et al., 2010).
Triazole Derivatives in Antifungal Research : Xu et al. (2015) evaluated the antifungal activities of novel triazole derivatives, with some showing more potent activity than fluconazole (Xu et al., 2015).
Role in Ergosterol Biosynthesis Inhibition : Dickinson et al. (1996) found that replacing one triazole ring of fluconazole with a pyridinyl group increased activity against Aspergillus fumigatus (Dickinson et al., 1996).
Chemical Synthesis : Heravi and Motamedi (2004) synthesized fluconazole analogues, contributing to the development of new antifungal agents (Heravi & Motamedi, 2004).
Antifungal Activity of Novel Triazole Compounds : Yu et al. (2013) designed and synthesized fluconazole analogues with improved antifungal activities, evaluated against various human pathogenic fungi (Yu et al., 2013).
Ergosterol Biosynthesis Inhibition and Virulence Factor Inhibition : Pagniez et al. (2020) explored a novel 1,2,4-triazole-indole hybrid molecule with significant activity against Candida, demonstrating both ergosterol biosynthesis inhibition and virulence factor inhibition (Pagniez et al., 2020).
Review on Substituted 1, 2, 4-Triazoles : Veliyath (2016) reviewed the pharmacological profiles of 1, 2, 4-triazole derivatives, highlighting their significance in medicinal chemistry, particularly as antifungal agents (Veliyath, 2016).
Antimicrobial Evaluation of Pyrazole-Imidazole-Triazole Hybrids : Punia et al. (2021) synthesized and evaluated the antimicrobial activity of novel pyrazole-imidazole-triazole hybrids, showing promising antifungal potency (Punia et al., 2021).
SAR of Triazine Antifungal Agents : Sangshetti and Shinde (2010) developed structure-activity relationships for novel 1,2,4-triazines as antifungal agents, comparing their efficacy with fluconazole and miconazole (Sangshetti & Shinde, 2010).
Particle Beam-Mass Spectrometric Analysis : Creaser et al. (1997) applied normal phase liquid chromatography combined with particle beam mass spectrometry to analyze fluconazole and a related intermediate (Creaser et al., 1997).
Recent Developments in Anticancer Agents : Wen et al. (2020) reviewed the recent advances in 1,2,4-triazole-containing compounds with potential anticancer activity (Wen et al., 2020).
Inhibitors of Cytochrome P450 14α-Demethylase : Yu et al. (2010) synthesized novel triazole derivatives as potential antifungal agents by targeting cytochrome P450 14α-demethylase (Yu et al., 2010).
Antifungal Activity of Triazole Derivatives : Zhao Jing-xia (2005) studied the antifungal activity of triazole derivatives, showing potency against Candida albicans (Zhao Jing-xia, 2005).
Biological Evaluation of Fluconazole Analogs : Hashemi et al. (2015) focused on the synthesis and biological evaluation of fluconazole analogs as antifungal agents (Hashemi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHIHSCHXTGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236152 | |
Record name | Fluconazole impurity B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole | |
CAS RN |
871550-15-1 | |
Record name | Fluconazole impurity B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluconazole impurity B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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